molecular formula C19H18N2O3S B2395471 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide CAS No. 540761-19-1

2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide

Cat. No.: B2395471
CAS No.: 540761-19-1
M. Wt: 354.42
InChI Key: WTBAPSQGSAOFRO-UHFFFAOYSA-N
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Description

2-((2,5-Dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide is a complex organic compound with the molecular formula C17H14N2O4S This compound is characterized by its pyrrolidine ring, which is substituted with a p-tolyl group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Thioether Formation: The thioether linkage is formed by reacting the pyrrolidine derivative with a thiol compound under appropriate conditions.

    Acylation: The final step involves the acylation of the pyrrolidine derivative with phenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

2-((2,5-Dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)thio)acetamide
  • 2-((2,5-Dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)nicotinic acid
  • 2-Thioxoimidazolidin-4-one derivatives

Uniqueness

2-((2,5-Dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13-7-9-15(10-8-13)21-18(23)11-16(19(21)24)25-12-17(22)20-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBAPSQGSAOFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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